molecular formula C29H26N4O4S B2642009 2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 2034584-25-1

2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2642009
CAS No.: 2034584-25-1
M. Wt: 526.61
InChI Key: KBKIGVJNZZYAFZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidin core, a bicyclic heterocyclic scaffold with a sulfur-linked acetamide moiety. Key structural elements include:

  • Core: Pyrrolo[3,2-d]pyrimidin-4-one, providing a planar aromatic system conducive to π-π stacking interactions.
  • Substituents: R1: 4-Methoxyphenyl at position 3, introducing electron-donating methoxy groups that enhance solubility and modulate electronic effects. R2: Phenyl at position 7, contributing to hydrophobic interactions.

The compound’s molecular weight is approximately 542.6 g/mol (calculated from the formula).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-36-22-14-12-21(13-15-22)33-28(35)27-26(23(17-31-27)19-8-4-3-5-9-19)32-29(33)38-18-25(34)30-16-20-10-6-7-11-24(20)37-2/h3-15,17,31H,16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKIGVJNZZYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may involve the use of various catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that compounds similar to the target molecule exhibit antiviral properties against various viral strains. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown effectiveness against human adenovirus and herpes simplex virus types . This suggests that the compound might be explored for its potential antiviral applications.
  • Cancer Research : The unique structural features of this compound may allow it to interact with specific enzymes or receptors involved in cancer pathways. The inhibition of such targets could lead to the development of novel anticancer agents . Case studies have shown that related compounds can induce apoptosis in cancer cells through specific molecular interactions.
  • Enzyme Inhibition : The sulfanyl group in the compound may play a crucial role in inhibiting certain enzymes that are pivotal in disease progression. Research has demonstrated that sulfur-containing compounds can modulate enzyme activity, making this compound a candidate for further investigation in enzyme inhibition studies .

Biological Applications

  • Biochemical Probes : Given its structural complexity, this compound can serve as a biochemical probe to study biological processes involving sulfur-containing molecules. This application is particularly relevant in the field of biochemistry where understanding the role of sulfur is crucial .
  • Drug Development : The pharmacological properties of this compound make it a promising candidate for drug development targeting specific diseases. Its ability to interact with biological macromolecules opens avenues for creating targeted therapies .

Industrial Applications

  • Catalysis : The stability and reactivity of the compound suggest potential applications in catalysis within industrial processes. Compounds with similar structures have been utilized as catalysts in organic synthesis due to their ability to facilitate reactions under mild conditions .
  • Material Science : The unique properties of this compound can be harnessed in material science for developing new materials with specific functionalities. Research into polymerization processes using such compounds could lead to innovative materials with enhanced properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in core scaffolds, substituents, and bioactivity profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound ID / Name Core Structure R1 Substituent R2 Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolo[3,2-d]pyrimidin 4-Methoxyphenyl Phenyl N-(2-methoxyphenyl)methyl ~542.6 High solubility due to dual methoxy groups; potential for dual H-bonding .
536715-23-8 () Pyrimido[5,4-b]indol 4-Chlorophenyl N-(3-methoxyphenyl) ~536.2 Chlorine enhances lipophilicity; may improve membrane permeability .
1105223-65-1 () Thieno[3,2-d]pyrimidin Phenyl N-(2-chloro-4-methylphenyl) 409.9 Thiophene core alters electronic properties; chloro group increases stability .
536706-70-4 () Pyrimido[5,4-b]indol 3-Methoxyphenyl N-(4-ethylphenyl) ~535.7 Ethylphenyl enhances hydrophobicity; methoxy at meta-position may reduce H-bonding .
Ethyl 3-(4-chlorophenyl)... () Pyrrolo[3,2-d]pyrimidin 4-Chlorophenyl Dipentylamino Ethyl ester ~519.0 Ester group reduces polarity; dipentylamino may disrupt planar interactions .

Key Findings :

Core Scaffold Differences: Pyrrolo[3,2-d]pyrimidin (target compound) vs. Pyrimido[5,4-b]indol (): The fused indole system increases rigidity, possibly enhancing target selectivity but reducing synthetic accessibility .

Substituent Effects :

  • Methoxy vs. Chloro : Methoxy groups (target compound) improve solubility but may reduce membrane penetration compared to chloro-substituted analogs ().
  • Acetamide Variations : N-(2-methoxyphenyl)methyl (target) offers dual H-bonding sites, whereas N-(4-ethylphenyl) () prioritizes hydrophobic interactions .

Bioactivity Implications :

  • Kinase Inhibition : Chlorophenyl-substituted analogs () are common in kinase inhibitors due to halogen-bonding with ATP-binding sites.
  • Epigenetic Modulation : Methoxy-rich structures (target compound) may mimic histone deacetylase (HDAC) inhibitors like SAHA, as suggested by similarity indexing principles (Tanimoto coefficient >70% similarity; ).

Analytical Comparisons :

  • NMR Profiles : Similar to , the target compound’s chemical shifts in regions A (positions 39–44) and B (29–36) would differ from chloro- or ethyl-substituted analogs, aiding structural elucidation .
  • Mass Spectrometry : Molecular networking () would cluster the target with pyrrolo-pyrimidine analogs based on shared fragmentation patterns (e.g., loss of methoxy groups).

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide (CAS Number: 2034584-25-1) is a complex organic molecule characterized by a unique pyrrolo[3,2-d]pyrimidine core. This structure is associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The molecular formula of the compound is C29H26N4O4SC_{29}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 526.61 g/mol. The compound's structure includes:

  • Pyrrolo[3,2-d]pyrimidine core : Known for its potential anticancer properties.
  • Methoxyphenyl groups : These substituents can enhance lipophilicity and biological interaction.
  • Sulfanyl and acetamide functionalities : Contributing to the compound's reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine compounds can inhibit tumor cell growth. For instance, related compounds have demonstrated significant inhibitory effects against multiple cancer cell lines in vitro, with some showing IC50 values as low as 190 nM for leukemia cells .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). Some derivatives exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Anti-inflammatory Properties : The presence of the methoxy group has been linked to enhanced anti-inflammatory activity. Studies suggest that derivatives can reduce levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating potential for inflammatory disease treatment .

The mechanism of action for this compound likely involves:

  • Targeting Specific Enzymes or Receptors : The structural features allow it to interact selectively with molecular targets, modulating their activity.
  • Influencing Cell Signaling Pathways : By inhibiting key enzymes involved in inflammation and cancer progression, the compound may alter cellular responses and promote apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityIC50/EC50 Values
Pyrrolo derivativeAnticancerEC50 = 190 nM (CCRF-CEM cells)
Methoxy-substituted pyrimidineAChE InhibitionIC50 = 10.4 μM
COX-inhibitory derivativesAnti-inflammatorySignificant reduction in NO levels

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